

physicochemical properties of triazolo[4,3-a]pyridine-6-carboxylic acid

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Compound of Interest

Compound Name: [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid

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An In-Depth Technical Guide to the Physicochemical Properties of [1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic Acid

Foreword: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. The [1][3]triazolo[4,3-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of compounds with a wide array of biological activities, including anti-inflammatory, antidepressant, and antibacterial properties[4]. The specific derivative, [2][3]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 933708-92-0), represents a key building block for creating novel chemical entities.

However, the biological activity of a molecule is only part of the equation. Its ultimate success as a therapeutic agent is inextricably linked to its physicochemical properties. These characteristics—solubility, acidity, lipophilicity, and solid-state behavior—govern every aspect of a drug's performance, from its absorption and distribution to its metabolism and excretion (ADME).

This guide provides a comprehensive technical overview of the essential physicochemical properties of [1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid. It is designed not as a mere compilation of data, but as a practical manual for researchers, scientists, and drug

development professionals. We will delve into the causality behind experimental choices, provide robust, self-validating protocols for property determination, and ground our discussion in authoritative scientific principles. By understanding and meticulously characterizing these fundamental properties, we can unlock the full therapeutic potential of this versatile scaffold.

Molecular Structure and Core Attributes

A thorough analysis begins with a clear understanding of the molecule's fundamental structure and composition.

- Chemical Name: [\[1\]](#)[\[2\]](#)[\[3\]](#)Triazolo[4,3-a]pyridine-6-carboxylic acid
- CAS Number: 933708-92-0 [\[5\]](#)[\[6\]](#)
- Molecular Formula: $C_7H_5N_3O_2$ [\[6\]](#)[\[7\]](#)
- Molecular Weight: 163.13 g/mol [\[7\]](#)
- Structure: (Image generated for illustrative purposes)

The structure features a fused heterocyclic system, combining a pyridine ring with a 1,2,4-triazole ring. The presence of the carboxylic acid group at the 6-position is a critical feature, profoundly influencing properties like solubility and pKa.

Synthesis Outline

The synthesis of [\[1\]](#)[\[2\]](#)[\[3\]](#)triazolo[4,3-a]pyridines is well-documented. A common and efficient method involves the palladium-catalyzed addition of a hydrazide to a 2-chloropyridine derivative, followed by a cyclization/dehydration step, which can be facilitated by microwave irradiation in acetic acid [\[8\]](#). For the target molecule, this would involve starting with a 2-chloro-6-pyridinecarboxylic acid derivative.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably the most critical physicochemical property for orally administered drugs. Insufficient solubility is a primary cause of poor absorption and low bioavailability, leading to the failure of many promising drug candidates. [\[9\]](#)

The structure of [1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid, containing both aromatic rings (hydrophobic) and a carboxylic acid (ionizable, hydrophilic), suggests that its solubility will be highly dependent on pH.

Data Summary: Solubility

| Parameter | Value | Method |
|-----------------------------------|------------------|------------------------------------|
| Thermodynamic Solubility (pH 7.4) | To Be Determined | Shake-Flask Method |
| Kinetic Solubility (PBS) | To Be Determined | High-Throughput UV/Nephelometry |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, representing the true saturation point of a compound in a given solvent.[9][10]

Causality: This method ensures that the system reaches a true equilibrium between the dissolved and solid states of the compound, providing a definitive solubility value that is critical for biopharmaceutical classification and formulation development.

Methodology:

- Preparation: Add an excess amount of solid [1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid to a series of vials containing buffers of different, precisely known pH values (e.g., pH 2.0, 5.0, 7.4).
- Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached. [9]
- Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Remove an aliquot of the supernatant, taking care not to disturb the solid. Perform a final separation step by centrifugation or filtration (using a filter material that does not bind the compound).

- **Quantification:** Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The solubility is reported as the measured concentration (e.g., in $\mu\text{g/mL}$ or μM) at each specific pH.

Caption: Shake-Flask Solubility Determination Workflow.

Ionization Constant (pKa): The pH-Dependent Switch

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For [\[1\]](#)[\[2\]](#)[\[3\]](#) triazolo[4,3-a]pyridine-6-carboxylic acid, the carboxylic acid group is the primary acidic center, while the nitrogen atoms in the heterocyclic rings can act as basic centers. Knowing the pKa values is essential for predicting how the molecule's charge, and thus its solubility, permeability, and receptor interactions, will change as it moves through the varying pH environments of the gastrointestinal tract and bloodstream.[\[3\]](#)[\[10\]](#)

Data Summary: pKa

| Parameter | Predicted Value | Method |
|-------------------------------|---|-----------------------------------|
| Acidic pKa (Carboxylic Acid) | $\sim 3.3 \pm 0.2$ [11] | Potentiometric Titration |
| Basic pKa (Pyridine Nitrogen) | To Be Determined | Spectrophotometry / Potentiometry |

Note: The predicted pKa is for a related triazolo-pyridine structure and serves as an estimate.

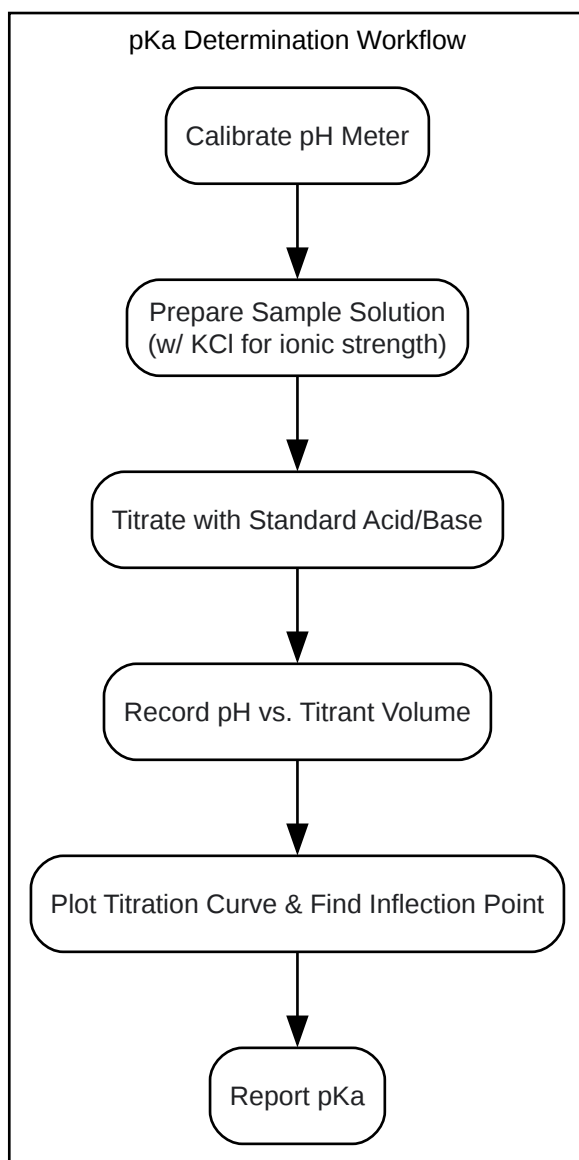
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values by monitoring pH changes during the gradual addition of an acid or base.[\[1\]](#)[\[3\]](#)

Causality: This method directly measures the buffering capacity of the molecule as its ionizable groups are titrated, allowing for the precise identification of the inflection point on the titration curve, which corresponds to the pKa.

Methodology:

- **System Calibration:** Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10).^[1]
- **Sample Preparation:** Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.^[1]
- **Titration:** Place the solution in a thermostated vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ dissolution.^[1]
- **Acidic pKa:** Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.
- **Basic pKa:** Start by acidifying the sample solution with a strong acid (e.g., 0.1 M HCl) to a low pH (~2) to ensure all basic sites are protonated. Then, titrate with the standardized strong base.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.^{[12][13]} Perform at least three replicate titrations to ensure reliability.^[1]



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Caption: Potentiometric Titration Workflow for pKa.

Lipophilicity (LogP): Balancing Water and Fat Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one.

It is a critical determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for metabolic breakdown.[\[2\]](#)[\[14\]](#)

- High LogP (>3): Indicates high lipophilicity. May lead to poor aqueous solubility, high plasma protein binding, and potential for toxicity.
- Low LogP (<0): Indicates high hydrophilicity. May lead to poor membrane permeability and rapid renal clearance.
- Optimal Range (0-3): Often considered a desirable range for oral drug candidates.

Data Summary: Lipophilicity

| Parameter | Value | Method |
|----------------------|------------------|---|
| LogP (Octanol/Water) | To Be Determined | Shake-Flask Method |
| cLogP (Calculated) | To Be Determined | Software Prediction (e.g., Daylight) [14] |
| LogD (pH 7.4) | To Be Determined | Shake-Flask Method |

Experimental Protocol: LogP Determination (Octanol/Water Shake-Flask Method)

This classic method directly measures the partitioning of a compound between two immiscible phases.[\[15\]](#)[\[16\]](#)

Causality: This protocol provides a direct, empirical measure of a compound's partitioning behavior, which is the fundamental definition of lipophilicity. Using pH-buffered aqueous phase allows for the determination of LogD, the distribution coefficient at a specific pH, which is more physiologically relevant for ionizable compounds.

Methodology:

- Phase Preparation: Prepare n-octanol saturated with buffered water and buffered water (e.g., pH 7.4 phosphate buffer) saturated with n-octanol. This pre-saturation is critical for accurate results.[\[16\]](#)

- Partitioning: Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and buffered aqueous phases.
- Equilibration: Vigorously vortex the mixture for several minutes, then centrifuge to ensure complete separation of the two phases.[\[15\]](#)
- Sampling & Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV or LC-MS).
- Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP (or LogD at a specific pH) is the base-10 logarithm of this ratio.[\[16\]](#)
 - $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$
 - $\text{LogP} = \log_{10}(P)$

Caption: Shake-Flask LogP Determination Workflow.

Solid-State Properties

The solid-state form of an active pharmaceutical ingredient (API) impacts its stability, dissolution rate, and manufacturability. Key properties include the melting point and crystal structure.

Melting Point

The melting point is a fundamental thermal property that provides an indication of a compound's purity and the strength of its crystal lattice.

Data Summary:

| Parameter | Value | Method |
|-----------|-------|--------|
|-----------|-------|--------|

| Melting Point (°C) | To Be Determined | Capillary Method / DSC |

Note: Related triazolopyridin-3(2H)-one structures have shown melting points in the range of 180-230°C, suggesting the target compound will also have a relatively high melting point due to its rigid, planar structure and potential for strong intermolecular interactions.[17]

Crystal Structure

Single-crystal X-ray diffraction analysis provides the definitive three-dimensional arrangement of molecules in the solid state. This information is invaluable for understanding polymorphism (the existence of multiple crystal forms) and identifying key intermolecular interactions, such as hydrogen bonds.

A study on the related compound 1,2,4-triazolo[4,3-a]pyridin-3-amine revealed that it crystallizes in a monoclinic space group, with molecules linked into dimers via N–H⋯N hydrogen bonds.[18] It is highly probable that[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid will also form strong hydrogen-bonded dimers in the solid state through its carboxylic acid groups, which would contribute to a high melting point and influence its dissolution properties.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Data Summary:

| Technique | Expected Key Features |
|---------------------|--|
| ^1H NMR | Aromatic protons on the pyridine ring; a distinct singlet for the triazole proton; a broad singlet for the carboxylic acid proton (exchangeable with D_2O). |
| ^{13}C NMR | Signals for the aromatic carbons of both rings; a characteristic downfield signal for the carboxylic acid carbonyl carbon (>160 ppm). |
| IR Spectroscopy | Broad O-H stretch from the carboxylic acid ($\sim 2500\text{-}3300\text{ cm}^{-1}$); sharp C=O stretch from the carboxylic acid ($\sim 1700\text{ cm}^{-1}$); C=N and C=C stretching vibrations in the aromatic region ($\sim 1400\text{-}1600\text{ cm}^{-1}$). |

| Mass Spectrometry | A prominent molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 164.1 in ESI positive mode, confirming the molecular weight. Characteristic fragmentation patterns can provide further structural information. |

Note: Detailed spectral data for related triazolo[4,3-a]pyrazine derivatives can be found in the literature, providing a reference for expected chemical shifts and fragmentation patterns.[\[19\]](#)

Conclusion and Forward Look

This guide has outlined the critical physicochemical properties of [\[1\]](#)[\[2\]](#)[\[3\]](#) triazolo[4,3-a]pyridine-6-carboxylic acid and provided robust, validated protocols for their experimental determination. The presence of both an acidic carboxylic acid group and a basic heterocyclic core suggests that its behavior will be strongly pH-dependent. A comprehensive understanding of its solubility, pKa, and lipophilicity is not merely an academic exercise; it is a prerequisite for the rational design of effective drug candidates. By systematically applying the methodologies described herein, researchers can build a complete physicochemical profile, enabling informed decisions in lead optimization, formulation development, and ultimately, accelerating the translation of this promising scaffold into novel therapeutics.

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References

- 1. creative-bioarray.com [creative-bioarray.com]
- 2. longdom.org [longdom.org]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 4. researchgate.net [researchgate.net]
- 5. [1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | 933708-92-0 [chemicalbook.com]
- 6. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 7. [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pharmatutor.org [pharmatutor.org]
- 11. 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS#: 1432680-45-9 [m.chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sciencing.com [sciencing.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. agilent.com [agilent.com]
- 17. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 18. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

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